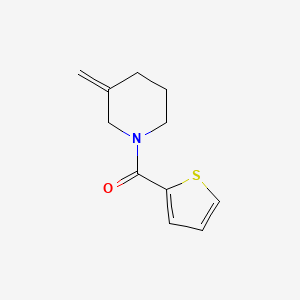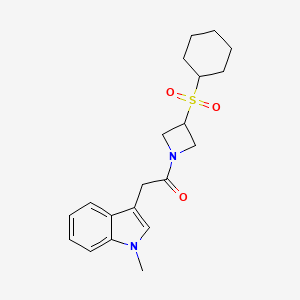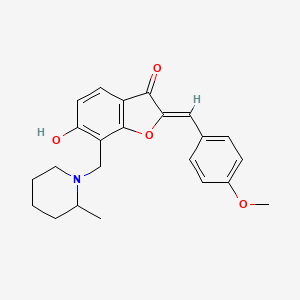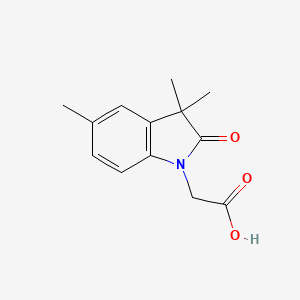
(3-Methylenpiperidin-1-yl)(thiophen-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone is an organic compound that features a piperidine ring substituted with a methylene group and a thiophene ring attached to a methanone group
Wissenschaftliche Forschungsanwendungen
(3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methylene Group: The methylene group can be introduced via a methylenation reaction using reagents like formaldehyde or methylene iodide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Methanone Group: The methanone group can be introduced through an oxidation reaction using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the piperidine or thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions, including polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Wirkmechanismus
The mechanism of action of (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific binding interactions and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
(3-Methylenepiperidin-1-yl)(furan-2-yl)methanone: Similar structure with a furan ring instead of a thiophene ring.
(3-Methylenepiperidin-1-yl)(benzofuran-2-yl)methanone: Contains a benzofuran ring, offering different electronic and steric properties.
(3-Methylenepiperidin-1-yl)(pyridin-2-yl)methanone: Features a pyridine ring, which can influence its reactivity and biological activity.
Uniqueness: (3-Methylenepiperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the piperidine and thiophene rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Eigenschaften
IUPAC Name |
(3-methylidenepiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXCYMMSVVVCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B2357540.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)

![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)


![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine](/img/structure/B2357556.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2357557.png)
![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)
